Binding Affinity: ZK 756326 Exhibits 27-Fold Lower Potency Than LMD-009, Enabling Titratable Partial Agonism Studies
ZK 756326 competes for CCL1 binding to human CCR8 with an IC50 of 1.8 μM, representing a 27-fold lower apparent affinity compared to the non-peptide agonist LMD-009, which binds with a Ki/IC50 equivalent of 66 nM in 125I-CCL1 competition assays [1]. This potency difference translates into distinct pharmacological utility: ZK 756326 provides a wider dynamic range for dose-response studies where full saturation at sub-micromolar concentrations would be undesirable, whereas LMD-009's high potency (EC50 11–87 nM in functional assays) limits its use in experiments requiring graded receptor activation [2]. The lower potency of ZK 756326 relative to LMD-009 is advantageous for in vitro assays where partial receptor occupancy is needed to resolve subtle differences in downstream signaling pathways without immediate saturation.
| Evidence Dimension | CCR8 ligand binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 μM (human CCR8) |
| Comparator Or Baseline | LMD-009: Ki/IC50 = 66 nM (human CCR8, 125I-CCL1 competition) |
| Quantified Difference | 27-fold lower potency (1,800 nM vs. 66 nM) |
| Conditions | 125I-CCL1 radioligand binding competition assay on human CCR8-expressing cells |
Why This Matters
Researchers requiring titratable CCR8 activation with a wider concentration range before receptor saturation should select ZK 756326 over the higher-potency LMD-009.
- [1] Haskell CA, Horuk R, Liang M, Rosser M, Dunning L, Islam I, et al. Mol Pharmacol. 2006 Jan;69(1):309-16. doi:10.1124/mol.105.014779. PMID:16221874. (ZK 756326 IC50 = 1.8 μM) View Source
- [2] Jensen PC, Nygaard R, Thiele S, Elder A, Zhu G, Kolbeck R, et al. Mol Pharmacol. 2007 Aug;72(2):327-40. doi:10.1124/mol.107.034108. PMID:17488928. (LMD-009 affinity = 66 nM) View Source
